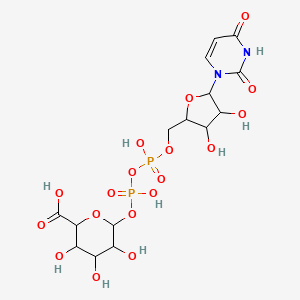

uridine diphosphate glucuronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is a sugar donor involved in the synthesis of complex carbohydrates and is essential for various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of uridine diphosphate glucuronic acid involves enzymatic reactions. One common method involves the use of UDP-xylose synthase from Arabidopsis thaliana, nicotinamide adenine dinucleotide (NAD+), and UDP-glucuronic acid (UDP-GlcUA) in an aqueous phosphate buffer at pH 8.0 . The reaction is carried out at 25°C for 4 hours and terminated by adding phenol/chloroform/isoamyl alcohol, followed by vigorous shaking and centrifugation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic synthesis using recombinant proteins. The reaction conditions are optimized for high yield and purity, and the products are purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) .

Análisis De Reacciones Químicas

Types of Reactions

uridine diphosphate glucuronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced to form simpler sugar molecules.

Substitution: The hydroxyl groups can be substituted with other functional groups to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions include various sugar derivatives and complex carbohydrates that are essential for biological processes .

Aplicaciones Científicas De Investigación

Drug Metabolism

UDP-glucuronic acid plays a pivotal role in the phase II metabolism of drugs. It is utilized by UGTs to conjugate glucuronic acid to lipophilic compounds, thereby increasing their polarity and promoting renal or biliary excretion. This process is vital for detoxifying both endogenous compounds (like bilirubin) and exogenous substances (such as pharmaceuticals) .

Case Study: Bilirubin Metabolism

- In humans, UDP-glucuronosyltransferase activity is critical for converting bilirubin into its more soluble form, bilirubin diglucuronide. Deficiencies in this enzyme can lead to conditions such as hyperbilirubinemia, underscoring the importance of UDP-glucuronic acid in metabolic processes .

Biosynthesis of Glycosaminoglycans

UDP-glucuronic acid is essential for synthesizing glycosaminoglycans (GAGs), which are vital components of extracellular matrices and play roles in cell signaling and structural integrity. The transfer of glucuronic acid to various substrates contributes to forming proteoglycans and other GAGs .

Table 1: Role of UDP-Glucuronic Acid in Glycosaminoglycan Synthesis

| GAG Type | Function | Related Disorders |

|---|---|---|

| Hyaluronic Acid | Cell proliferation, migration | Osteoarthritis |

| Chondroitin Sulfate | Cartilage structure | Osteoarthritis |

| Heparan Sulfate | Cell signaling, anticoagulation | Cancer metastasis |

Oncology Research

Recent studies have highlighted the involvement of UGTs and UDP-glucuronic acid in cancer metabolism. Elevated expression levels of certain UGT isoforms have been associated with specific cancers, suggesting that UDP-glucuronic acid may play a role in tumor progression and drug resistance .

Case Study: UGT Expression in Cancer

- Research indicates that UGT1A8 expression is significantly elevated in hepatocellular carcinoma and lung cancer. This overexpression correlates with altered drug metabolism pathways that may affect treatment outcomes, indicating potential targets for therapeutic intervention .

Mechanistic Insights

The mechanism by which UDP-glucuronic acid facilitates drug metabolism involves a random order sequential mechanism where electron-donating groups enhance the rate of glucuronidation. This has been characterized through kinetic studies that provide insights into how structural modifications can influence enzymatic activity .

Mecanismo De Acción

The compound exerts its effects by acting as a sugar donor in the biosynthesis of glycoproteins and polysaccharides. It interacts with various enzymes and molecular targets involved in carbohydrate metabolism, facilitating the transfer of sugar moieties to acceptor molecules. This process is essential for the formation of complex carbohydrates that play crucial roles in cellular functions and structural integrity .

Comparación Con Compuestos Similares

Similar Compounds

UDP-glucose: Another sugar donor involved in the biosynthesis of glycoproteins and polysaccharides.

UDP-galactose: Similar in structure and function, involved in the synthesis of galactose-containing polysaccharides.

UDP-glucuronic acid: Involved in the biosynthesis of glucuronic acid-containing polysaccharides.

Uniqueness

uridine diphosphate glucuronic acid is unique due to its specific role in the biosynthesis of xylose-containing polysaccharides. Its structure allows it to interact with specific enzymes and molecular targets, making it essential for the formation of certain complex carbohydrates that are not synthesized by other sugar donors .

Propiedades

Fórmula molecular |

C15H22N2O18P2 |

|---|---|

Peso molecular |

580.28 g/mol |

Nombre IUPAC |

6-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26) |

Clave InChI |

HDYANYHVCAPMJV-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

SMILES canónico |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.